molecular formula C19H13Cl2O2P B14431169 (2,4-Dichlorophenyl)(diphenylphosphoryl)methanone CAS No. 76814-92-1

(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone

Cat. No.: B14431169
CAS No.: 76814-92-1
M. Wt: 375.2 g/mol
InChI Key: RYUDULQOARIGFC-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone is an organophosphorus compound that features a dichlorophenyl group and a diphenylphosphoryl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(diphenylphosphoryl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphine oxides, while reduction can produce reduced phosphine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(diphenylphosphoryl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but with a trimethylbenzoyl group instead of a dichlorophenyl group.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with different substituents on the benzoyl group.

Uniqueness

(2,4-Dichlorophenyl)(diphenylphosphoryl)methanone is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

76814-92-1

Molecular Formula

C19H13Cl2O2P

Molecular Weight

375.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-diphenylphosphorylmethanone

InChI

InChI=1S/C19H13Cl2O2P/c20-14-11-12-17(18(21)13-14)19(22)24(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H

InChI Key

RYUDULQOARIGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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